4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine
Description
4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine is a heterocyclic compound featuring a substituted oxazole core fused with a morpholine ring and a 2,4-dichlorophenyl group.
Properties
IUPAC Name |
4-[2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4S/c1-13-2-5-15(6-3-13)29(25,26)19-20(24-8-10-27-11-9-24)28-18(23-19)16-7-4-14(21)12-17(16)22/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXSYRZBHYRJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate precursor, such as a 2,4-dichlorophenyl-substituted amide, under acidic or basic conditions. The tosylation of the oxazole ring can be achieved using tosyl chloride in the presence of a base like pyridine. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the oxazole ring is replaced by morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and residence time. Additionally, the use of high-purity reagents and solvents can help minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
4-[2-(3-Chlorophenyl)-4-(4-Chlorophenyl)Sulfonyl-1,3-Oxazol-5-yl]Morpholine ()
This analog shares the morpholine-oxazole backbone but differs in substituents:
- Substituents :
- Oxazole 2-position: 3-chlorophenyl (vs. 2,4-dichlorophenyl in the target compound).
- Oxazole 4-position: 4-chlorophenylsulfonyl (vs. tosyl).
- Physicochemical Properties :
Comparison: The 2,4-dichlorophenyl group in the target compound may enhance steric hindrance and electron-withdrawing effects compared to the 3-chlorophenyl analog.
2-(2,4-Dichlorophenyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole ()
This compound replaces the oxazole ring with a 1,3,4-oxadiazole core but retains the 2,4-dichlorophenyl group:
- Substituents :
- 5-position: Methylsulfonyl (electron-withdrawing, similar to tosyl).
- Synthesis :
The methylsulfonyl group is less bulky than tosyl, which may improve metabolic stability but reduce target selectivity.
Functional Analogs: Sulfur-Containing Derivatives
2-(2,4-Dichlorophenyl)-5-(Methylthio)-1,3,4-Oxadiazole (20’) ()
- Structure : Features a methylthio group at the 5-position of the oxadiazole ring.
- Synthesis : Achieved via alkylation of the thiol precursor with iodomethane (81% yield) .
Comparison :
The methylthio group introduces a sulfur atom capable of hydrogen bonding or redox interactions. Its lower oxidation state compared to sulfonyl groups may result in different pharmacokinetic profiles.
Physicochemical and Computational Properties
Analysis : The target compound’s higher molecular weight and XLogP3 (estimated) suggest greater lipophilicity than its analogs, which may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine is a complex organic compound with significant potential in various biological applications. Its structure includes a morpholine ring, an oxazole ring, and substituents that enhance its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : 4-[2-(2,4-dichlorophenyl)-4-tosyloxazol-5-yl]morpholine
- Molecular Formula : C20H18Cl2N2O4S
- CAS Number : 304444-02-8
The compound features a morpholine ring that is linked to a substituted oxazole, which is critical for its biological activity. The presence of the 2,4-dichlorophenyl group and tosyl group contributes to its unique properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer effects. In vitro studies demonstrate its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Breast Cancer Cell Lines
In a study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant cell death:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 85 |
| 10 | 60 |
| 50 | 30 |
The results suggest that higher concentrations enhance the cytotoxic effect, indicating potential as a chemotherapeutic agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Binding : Its structural features allow it to bind to receptors associated with cancer cell proliferation.
- Signal Transduction Modulation : The compound can alter signaling pathways that regulate apoptosis and cell cycle progression.
Research Applications
Due to its unique properties, this compound is being explored for various applications:
- Pharmaceutical Development : As a lead compound for synthesizing new drugs targeting microbial infections and cancers.
- Material Science : Its chemical properties make it suitable for developing advanced materials such as polymers and coatings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
